2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid
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Overview
Description
2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid typically involves multiple steps. One common method includes the reaction of 4-chlorophenylacetic acid with appropriate reagents to introduce the benzoxazole ring. This can be achieved through cyclization reactions under specific conditions. For instance, the reaction of 3-chloro-3-(4-chlorophenyl)-propenal with methyl isopropyl ketone, followed by bromination and subsequent cyclization, is one of the documented methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the benzoxazole ring.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
What sets 2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
58902-62-8 |
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Molecular Formula |
C16H12ClNO3 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]propanoic acid |
InChI |
InChI=1S/C16H12ClNO3/c1-9(16(19)20)12-3-2-4-13-14(12)21-15(18-13)10-5-7-11(17)8-6-10/h2-9H,1H3,(H,19,20) |
InChI Key |
SOMWHIGQBXDHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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